![molecular formula C11H11BrN2S B3032313 4-(4-bromothiazol-2-yl)-N,N-dimethylaniline CAS No. 1415564-69-0](/img/structure/B3032313.png)
4-(4-bromothiazol-2-yl)-N,N-dimethylaniline
Overview
Description
Synthesis Analysis
BBM can be synthesized by the reaction of 2-mercaptothiazole and 4-bromomorpholine in the presence of a base, such as potassium carbonate or sodium ethoxide. The reaction mixture is stirred at room temperature for several hours, followed by filtration and purification.Molecular Structure Analysis
The molecular structure of BBM is represented by the linear formula C7H9BrN2OS . The InChI code for this compound is 1S/C7H9BrN2OS/c8-6-5-12-7 (9-6)10-1-3-11-4-2-10/h5H,1-4H2 .Chemical Reactions Analysis
BBM’s structure allows it to undergo several types of chemical reactions, such as electrophilic substitution reactions, nucleophilic addition reactions, and ring-opening reactions.Physical And Chemical Properties Analysis
BBM is a yellowish solid with a molecular weight of 249.13 g/mol. Its melting point is around 204-206°C, and it is sparingly soluble in water but soluble in organic solvents such as methanol, dichloromethane, and acetonitrile.Scientific Research Applications
Antimicrobial Applications
Compounds containing the thiazole ring structure are known for their diverse biological activities. The synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising antimicrobial activity .
Anticancer Applications
The synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have also shown promising anticancer activity . Compounds were found to be the most active ones against breast cancer cell line .
Molecular Docking Studies
Molecular docking studies were carried out to study the binding mode of active compounds with receptor . The compounds displayed good docking score within binding pocket of the selected PDB ID (1JIJ, 4WMZ and 3ERT) and has the potential to be used as lead compounds for rational drug designing .
Mechanism of Action
Safety and Hazards
BBM is classified as having acute toxicity, both oral and dermal, and can cause skin irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-(4-bromo-1,3-thiazol-2-yl)-N,N-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2S/c1-14(2)9-5-3-8(4-6-9)11-13-10(12)7-15-11/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKYURYAOIMNNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC(=CS2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401227336 | |
Record name | Benzenamine, 4-(4-bromo-2-thiazolyl)-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401227336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromothiazol-2-yl)-N,N-dimethylaniline | |
CAS RN |
1415564-69-0 | |
Record name | Benzenamine, 4-(4-bromo-2-thiazolyl)-N,N-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415564-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-(4-bromo-2-thiazolyl)-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401227336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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